![molecular formula C5H6ClF2NO2 B2763372 3-(Difluoromethoxy)azetidine-1-carbonyl chloride CAS No. 2290366-30-0](/img/structure/B2763372.png)
3-(Difluoromethoxy)azetidine-1-carbonyl chloride
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Overview
Description
3-(Difluoromethoxy)azetidine-1-carbonyl chloride (DFMACC) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a carbonyl chloride derivative of azetidine, a four-membered heterocyclic compound. DFMACC has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Scientific Research Applications
Synthesis of Nicotinic Acetylcholine Receptor Ligands
Azetidine derivatives, such as the one derived from "3-(Difluoromethoxy)azetidine-1-carbonyl chloride", have been utilized in the synthesis of potent ligands for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. A notable example is the azetidine derivative A-85380, which shows selective binding to nAChRs and has been labeled for positron emission tomography (PET) imaging of central nAChRs, highlighting its importance in neurological research (Doll et al., 1999).
Building Blocks for Trifluoromethyl-Containing Compounds
3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, a compound class related to "3-(Difluoromethoxy)azetidine-1-carbonyl chloride", have been synthesized and transformed into new building blocks for the preparation of CF3-containing aminopropanes, 1,3-oxazinan-2-ones, and aziridines. This demonstrates the utility of azetidine derivatives in synthesizing compounds with trifluoromethyl groups, which are significant in medicinal chemistry due to their influence on the biological activity of pharmaceuticals (Hang Dao Thi et al., 2018)
Radical Chemistry with Iodine(III) Reagents
In radical chemistry, azetidine and related structures have been used alongside iodine(III) reagents for the generation of carbon and heteroatom radicals. This includes constructing bonds like C–CF3 and C–N3, showcasing the role of azetidine derivatives in facilitating a wide range of radical-based synthetic transformations. Such chemistry is pivotal for the development of novel synthetic pathways and the creation of diverse molecular architectures (Xi Wang & A. Studer, 2017).
Ring Expansion to Pyrrolidines
Azetidine derivatives, similar to those derived from "3-(Difluoromethoxy)azetidine-1-carbonyl chloride", have been utilized in ring expansion reactions to synthesize functionalized pyrrolidines. This process involves the rearrangement of 2-(α-hydroxyalkyl)azetidines, indicating the utility of azetidine compounds in accessing a broader range of heterocyclic structures, which are of interest in drug development and other areas of chemical research (François Durrat et al., 2008).
Antimicrobial and Antitubercular Activities
Novel azetidine-2-one derivatives have been synthesized and screened for antimicrobial and antitubercular activities, highlighting the potential of azetidine-based compounds in contributing to the discovery of new antimicrobial agents. Such studies underscore the importance of azetidine derivatives in medicinal chemistry, particularly in the search for new treatments for infectious diseases (K. Ilango & S. Arunkumar, 2011).
Mechanism of Action
Mode of Action
Azetidines, the core structure of this compound, are known for their unique reactivity driven by considerable ring strain . This reactivity can be triggered under appropriate reaction conditions, leading to various interactions with biological targets .
Biochemical Pathways
Azetidines have been used as motifs in drug discovery, suggesting that they may interact with multiple biochemical pathways .
properties
IUPAC Name |
3-(difluoromethoxy)azetidine-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF2NO2/c6-4(10)9-1-3(2-9)11-5(7)8/h3,5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHHTUWFRVLOHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)Cl)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)azetidine-1-carbonyl chloride |
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